ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzamido group and a phenyl group attached to the thiophene ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of cyclohexanones with ethyl cyanoacetate to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
Amide Formation: The carboxylate group can react with amines to form amides, a common reaction in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated thiophene derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE: This compound has a similar chlorobenzamido group but differs in the core structure, which is a benzoate instead of a thiophene.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is a precursor in the synthesis of the target compound and lacks the chlorobenzamido and phenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHJKGLSJWICGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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